2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester
Overview
Description
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester is a derivative of nicotinic acid, a form of vitamin B3. It possesses two trifluoromethyl groups at positions 2 and 6 of the pyridine ring and an ethyl ester group attached to the carboxylic acid group. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester typically involves the esterification of 2,6-Bis-trifluoromethyl-nicotinic acid. The reaction conditions often include the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions Analysis
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester undergoes several types of chemical reactions:
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Hydrolysis: : The ester bond can be cleaved under basic or acidic conditions, releasing ethanol and 2,6-Bis-trifluoromethyl-nicotinic acid.
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Reaction Equation: C10H7F6NO2+H2O→C9H5F6NO4+C2H5OH
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Substitution Reactions: : The trifluoromethyl groups might be susceptible to nucleophilic substitution reactions under specific conditions, depending on the reaction medium and nucleophile strength.
Scientific Research Applications
Medicinal Chemistry: Due to the presence of the nicotinic acid moiety, this compound can be used in the development of new pharmaceuticals, particularly those targeting metabolic pathways involving nicotinic acid.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Material Science: The electron-withdrawing trifluoromethyl groups can influence the electronic properties of materials, making this compound useful in the development of new materials with specific electronic characteristics.
Mechanism of Action
The mechanism by which 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester exerts its effects is not well-documented. the presence of electron-withdrawing trifluoromethyl groups at positions 2 and 6 of the pyridine ring can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The ethyl ester group can also influence the compound’s solubility and reactivity, which may play a role in its biological activity.
Comparison with Similar Compounds
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)nicotinic acid: This compound has a methyl group instead of an ethyl ester group, which can affect its solubility and reactivity.
2,5-Dichloro-6-(trifluoromethyl)nicotinic acid: This compound has chlorine atoms instead of trifluoromethyl groups, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which can enhance its lipophilicity and influence its interactions with biological targets.
Properties
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-4-6(9(11,12)13)17-7(5)10(14,15)16/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKKYNGCDTXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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